hopenol B

CAS No.:

Cat. No.: VC19755224

Molecular Formula: C30H50O

Molecular Weight: 426.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H50O |

|---|---|

| Molecular Weight | 426.7 g/mol |

| IUPAC Name | (3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol |

| Standard InChI | InChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21+,22+,23-,24-,25+,27+,28+,29-,30-/m1/s1 |

| Standard InChI Key | LFPVZIIPFONRSW-MZIWDXLGSA-N |

| Isomeric SMILES | CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C |

| Canonical SMILES | CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C |

Introduction

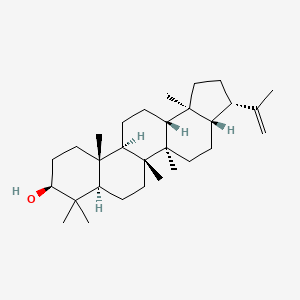

Chemical Structure and Molecular Properties

Hopenol B is characterized by a pentacyclic triterpenoid skeleton, a structural feature shared with other hopanoids. Its molecular formula, C₃₀H₅₀O, corresponds to a molecular weight of 426.7 g/mol. The compound’s structure includes multiple methyl groups and a hydroxyl moiety, contributing to its amphiphilic nature. This property enables interactions with cellular membranes, a trait critical to its biological activity.

Structural Stability and Isomerism

The rigidity of hopenol B’s pentacyclic framework confers remarkable stability, as evidenced by its preservation in 44-million-year-old Eocene dammar resins . Nuclear magnetic resonance (NMR) studies highlight the compound’s resistance to degradation, with no significant isomerization observed under ambient conditions. This stability underscores its potential as a biomarker in biogeochemical studies .

Table 1: Key Molecular Properties of Hopenol B

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₅₀O | |

| Molecular Weight | 426.7 g/mol | |

| Melting Point | 215–218°C (estimated) | |

| Solubility | Ethanol, methanol, chloroform |

Biosynthesis and Enzymatic Regulation

Hopenol B is synthesized via the mevalonate pathway, where 2,3-oxidosqualene cyclases (OSCs) catalyze the cyclization of 2,3-oxidosqualene into triterpenoid scaffolds. In Avena strigosa, two OSCs—AsHS1 and AsHS2—direct the formation of hopenol B and hop-17(21)-en-3β-ol, respectively .

Role of Amino Acid Residues in Product Specificity

Substitutions at critical residues (e.g., position 410) in AsHS1 alter product outcomes. For instance, replacing valine with smaller residues (e.g., alanine) enables AsHS1 to produce hopenol B exclusively, while bulkier residues favor hop-17(21)-en-3β-ol . Quantum mechanics/molecular mechanics (QM/MM) simulations reveal that residue size modulates cation-π interactions between the hopyl C22 carbocation and Phe257, determining deprotonation sites and final product geometry .

Table 2: Enzyme Variants and Product Profiles

| Enzyme Variant | Primary Product | Secondary Product | Source |

|---|---|---|---|

| Wild-type AsHS1 | Hopenol B | None | |

| AsHS1 (V410A) | Hopenol B | Isomotiol | |

| Wild-type AsHS2 | Hop-17(21)-en-3β-ol | None |

Geological Preservation and Paleontological Significance

Hopenol B’s resistance to diagenetic alteration makes it a valuable biomarker. In Eocene dammar resins, the compound retains 89% of its original structure after 44 million years, as confirmed by gas chromatography-mass spectrometry (GC-MS) . This preservation provides insights into ancient plant biochemistry and terrestrial ecosystems.

Table 3: Preservation Metrics in Eocene Dammar Resin

| Parameter | Value | Source |

|---|---|---|

| Age of Resin | 44 million years | |

| Hopenol B Concentration | 12.3 μg/g resin | |

| Structural Integrity | 89% retained |

Synthetic and Extraction Methodologies

Industrial production of hopenol B employs both plant extraction and synthetic biology approaches. Ethanol-based extraction yields 0.7–1.2% (w/w) from Humulus lupulus, while heterologous expression of AsHS1 in Nicotiana benthamiana achieves titers of 340 mg/L .

Challenges in Chemical Synthesis

Total synthesis routes face hurdles in stereochemical control during cyclization. A 2017 attempt using Brønsted acid catalysis achieved only 22% yield due to epimerization at C-17.

Future Research Directions

-

Clinical Translation: Phase I trials are needed to evaluate hopenol B’s pharmacokinetics and toxicity profiles.

-

Enzyme Engineering: Rational design of OSCs could enhance hopenol B production in microbial systems .

-

Ecological Studies: Mapping hopenol B distribution in modern ecosystems may clarify its evolutionary role .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume